L-Alanine-3-13C

Metabolic flux analysis Renal metabolism Gluconeogenesis

Metabolic flux studies using uniformly labeled tracers cannot resolve pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH) contributions to the TCA cycle due to label scrambling. L-Alanine-3-13C solves this with site-specific 13C enrichment at the methyl carbon (≥99 atom%). • Direct PC/PDH flux ratio quantification (e.g., 1.92 in normal kidney; 2.27 in diabetic models), inaccessible with C1- or C2-labeled isotopologs. • Well-resolved methyl 13C-NMR signal at ~17-20 ppm for non-invasive, real-time metabolic monitoring in perfused organs and live animals. • Compatible with methyl-TROSY NMR for high-molecular-weight protein complexes (>100 kDa). Supplied with full analytical documentation (HPLC, NMR, isotopic enrichment COA). Ready for immediate global dispatch.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
CAS No. 65163-25-9
Cat. No. B1280360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-3-13C
CAS65163-25-9
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1
InChIKeyQNAYBMKLOCPYGJ-IJGDANSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-3-13C: Position-Specific 13C Tracer


L-Alanine-3-13C is a stable isotope-labeled amino acid in which the methyl carbon (position 3) of the L-alanine backbone is enriched with carbon-13 at ≥99 atom% . As a site-specific tracer, it enables precise tracking of carbon flow through metabolic pathways via NMR spectroscopy and mass spectrometry, without altering the compound's biochemical properties . This positional labeling strategy is critical for applications where metabolic fate depends on the specific carbon atom being monitored, distinguishing it from uniformly labeled or alternative position-labeled alanine isotopologs [1].

Workflow Position-specific 13C metabolic tracing via NMR and MS
Selection C3 methyl carbon labeling with high 13C enrichment
Use Context Distinguishes methyl carbon fate from alternative isotopologs

Why L-Alanine-3-13C Is Irreplaceable


Substituting L-Alanine-3-13C with other alanine isotopologs—such as L-Alanine-1-13C, L-Alanine-2-13C, or uniformly labeled L-Alanine-13C3—fundamentally alters the metabolic and analytical information obtainable from a tracing experiment [1]. The position of the 13C label dictates which carbon atoms in downstream metabolites become enriched, directly influencing the ability to resolve specific pathway fluxes (e.g., pyruvate dehydrogenase vs. pyruvate carboxylase entry into the TCA cycle) [2]. Furthermore, the methyl carbon of alanine undergoes distinct metabolic fates—including transamination to pyruvate and subsequent gluconeogenesis or oxidation—that are not interrogated by labeling at the carboxyl (C1) or alpha (C2) positions [3]. The following quantitative evidence establishes the specific, non-interchangeable utility of L-Alanine-3-13C relative to its closest structural analogs.

C1- or C2-labeled alanine may lose PC/PDH flux resolution due to label loss or scrambling.
D-Alanine-3-13C shows no metabolic conversion in eukaryotic systems, limiting tracer utility.
Uniformly labeled L-Alanine-13C3 can alter methyl-specific tracing patterns and introduce additional 13C couplings.

L-Alanine-3-13C vs. Isomers and Enantiomers


Renal Gluconeogenesis: PC/PDH Flux Quantification

In renal proximal tubule cells, L-Alanine-3-13C enables direct calculation of the relative flux through pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH) by measuring 13C enrichment in glutamate and glutamine carbons [1]. This positional flux ratio cannot be resolved using L-Alanine-1-13C or L-Alanine-2-13C, as the C3 label uniquely traces the methyl carbon through pyruvate into both anaplerotic and oxidative TCA cycle entry points [2].

Renal PC/PDH Flux
Head-to-head
PC/PDH ratio: 1.92 ± 0.02 (fed); 2.27 ± 0.04 (diabetic). Not measurable with C1/C2 labels.
Supports gluconeogenic flux quantification in kidney models.
Rat proximal tubules; 13C-NMR.
Metabolic flux analysis Renal metabolism Gluconeogenesis

L- vs. D-Alanine-3-13C In Vivo Metabolism

In vivo 13C-NMR studies in Gryllodes sigillatus demonstrate that L-Alanine-3-13C undergoes rapid transamination to [2-13C]-L-glutamic acid, whereas the D-enantiomer bearing an identical 13C label at the C3 position shows no detectable metabolism [1]. This enantiomeric specificity confirms that the C3-labeled L-isomer is a functional metabolic tracer, while the D-isomer serves only as a negative control [2].

L- vs D-Alanine Metabolism
Head-to-head
L-[3-13C]-alanine → [2-13C]-glutamate; D-isomer not metabolized.
L-enantiomer required for active metabolic tracing.
In vivo Gryllodes sigillatus; 13C-NMR.
Enantiomer specificity In vivo metabolism Tracer validation

High Isotopic Purity Reduces Natural 13C Background

Commercially available L-Alanine-3-13C (Sigma-Aldrich Cat. No. 489948) is certified at 99 atom% 13C isotopic purity . This high enrichment level minimizes the contribution of naturally occurring 13C (1.1% abundance) to the measured M+1 isotopomer signal, reducing the need for complex natural abundance correction algorithms compared to lower-enrichment or custom-synthesized preparations [1].

Isotopic Purity
Class-level
99 atom% 13C; unlabeled fraction ≤1% vs. ≤2% for 98 atom%.
Reduces correction error for low-level tracer incorporation.
Specification per COA; applies to MS and NMR.
Isotopic purity Mass spectrometry Tracer quantification

GC-APCI-TOFMS Isotopomer Discrimination

Gas chromatography-atmospheric pressure chemical ionization-time-of-flight mass spectrometry (GC-APCI-TOFMS) achieves baseline resolution and accurate quantification of L-Alanine-3-13C in the presence of L-Alanine-1-13C, L-Alanine-2,3-13C2, and L-Alanine-13C3 . In a validated mixture containing these four labeled isotopologs plus unlabeled L-alanine, L-Alanine-3-13C was quantified at 12.5 µM, 20.0 µM, 40.0 µM, and 1.0 µM across four independent mixture compositions [1].

Multi-Isotopomer Discrimination
Head-to-head
Quantified at 1–40 µM across 4 mixtures with L-Alanine-1-13C, -2,3-13C2, -13C3.
Enables parallel multi-tracer metabolic studies.
GC-APCI-TOFMS; validated mixture.
Mass spectrometry Isotopomer quantification Tracer analysis

Vibrational Spectroscopy Confirms C3 Labeling

Aloof electron energy-loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM) directly resolves the carbon-site-specific isotopic label of L-Alanine-3-13C at the carboxylate carbon [1]. The 13C label induces a measurable isotopic red shift of 4.8 ± 0.4 meV in the C–O asymmetric stretching mode, which is absent in the methyl (C3) carbon vibrational signature, confirming that the label is positioned at the carboxylate rather than the methyl carbon for this specific measurement configuration [2].

Label Position by EELS
Supporting evidence
4.8 ± 0.4 meV red shift at carboxylate, confirming site-specific labeling.
Orthogonal validation of 13C label location.
Aloof EELS in STEM; L-alanine crystals.
Vibrational spectroscopy Electron microscopy Isotopic label validation

Applications of L-Alanine-3-13C


Gluconeogenesis and TCA Cycle Flux Analysis

L-Alanine-3-13C is the preferred tracer for quantifying the relative contributions of pyruvate carboxylase (PC) and pyruvate dehydrogenase (PDH) to TCA cycle anaplerosis and oxidation, respectively. The C3-labeled methyl carbon is retained through transamination to pyruvate and enables direct calculation of PC/PDH flux ratios (e.g., 1.92 ± 0.02 in normal rat kidney; 2.27 ± 0.04 in diabetic kidney [1]), a measurement that is inaccessible with C1- or C2-labeled alanine due to label loss or rapid scrambling. This application is critical for metabolic disease research, including diabetes and cancer metabolism, where altered PC/PDH partitioning is a hallmark of metabolic reprogramming.

In Vivo 13C-NMR Amino Acid Metabolism

L-Alanine-3-13C provides a strong, single-resonance 13C-NMR signal (methyl carbon) that is well-resolved from other metabolite resonances, enabling non-invasive, real-time monitoring of alanine uptake and conversion in living animals and perfused organs [2]. The methyl 13C resonance appears in a relatively uncrowded spectral region (approximately 17-20 ppm for free alanine), facilitating quantification without the need for spectral editing or 1H-decoupling. This property makes it superior to L-Alanine-1-13C (carboxyl carbon, ~175 ppm, often broadened) or L-Alanine-2-13C (alpha carbon, ~55 ppm, overlapped with other alpha-amino acid resonances) for dynamic NMR studies [3].

Methyl-TROSY and Alanine Selective Labeling

L-Alanine-3-13C,2-2H is synthesized and incorporated into recombinant proteins to enable methyl transverse relaxation-optimized spectroscopy (methyl-TROSY) for NMR studies of high-molecular-weight protein complexes (>100 kDa) [4]. The specific protonation of the alanine methyl group, combined with 13C labeling at the same methyl carbon, yields high-sensitivity 1H-13C correlation spectra with narrow linewidths, even for 306 kDa complexes such as the eukaryotic AAA-ATPase p97. Uniformly 13C-labeled alanine (L-Alanine-13C3) introduces additional 13C-13C scalar couplings that broaden methyl resonances, reducing sensitivity by >2-fold in large systems.

Multi-Tracer Isotopomer Deconvolution

L-Alanine-3-13C can be co-administered with other positional isotopologs (e.g., L-Alanine-1-13C, L-Alanine-2,3-13C2) in parallel tracer studies to simultaneously interrogate distinct metabolic branch points [5]. Using GC-APCI-TOFMS or high-resolution LC-MS with software tools like IsoCorrectoR, the fractional enrichment from each tracer can be mathematically deconvolved based on unique mass shifts and isotopomer distributions. This multi-tracer approach increases experimental throughput and reduces animal usage compared to sequential single-tracer studies.

Application
Selection Property
Validation Focus
Metabolic flux analysis (PC/PDH)
C3-labeled methyl carbon traces anaplerotic vs oxidative fate
PC/PDH flux ratio resolution
Real-time in vivo 13C-NMR monitoring
Methyl 13C resonance in uncrowded spectral region
Non-invasive alanine uptake and conversion dynamics
Large protein NMR (methyl-TROSY)
Methyl-specific 13C labeling reduces scalar coupling broadening
High-sensitivity 1H-13C correlation in >100 kDa complexes
Parallel multi-tracer metabolic studies
Unique mass shift enables isotopomer deconvolution
Cross-interference-free quantification with other isotopologs

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